N-(3-chloro-4-methylphenyl)-1-(2-chlorophenyl)methanesulfonamide
Description
“N-(3-chloro-4-methylphenyl)-1-(2-chlorophenyl)methanesulfonamide” is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents. This compound features a methanesulfonamide group attached to a chlorinated aromatic ring system, which may impart unique chemical and biological properties.
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-1-(2-chlorophenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO2S/c1-10-6-7-12(8-14(10)16)17-20(18,19)9-11-4-2-3-5-13(11)15/h2-8,17H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFOPADAVWOALNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)CC2=CC=CC=C2Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3-chloro-4-methylphenyl)-1-(2-chlorophenyl)methanesulfonamide” typically involves the following steps:
Nitration and Reduction: The starting material, 3-chloro-4-methylaniline, undergoes nitration followed by reduction to yield the corresponding amine.
Sulfonylation: The amine is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.
Coupling Reaction: The final step involves coupling the sulfonamide with 2-chlorobenzene under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions may target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
“N-(3-chloro-4-methylphenyl)-1-(2-chlorophenyl)methanesulfonamide” may have several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study enzyme interactions or as a ligand in receptor binding studies.
Medicine: Investigation of its potential as an antibacterial or antifungal agent.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of “N-(3-chloro-4-methylphenyl)-1-(2-chlorophenyl)methanesulfonamide” would depend on its specific application. In medicinal chemistry, sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is involved in folate synthesis in bacteria. This inhibition disrupts bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-1-(2-chlorophenyl)methanesulfonamide
- N-(3-chlorophenyl)-1-(2-chlorophenyl)methanesulfonamide
- N-(3-chloro-4-methylphenyl)-1-(4-chlorophenyl)methanesulfonamide
Uniqueness
“N-(3-chloro-4-methylphenyl)-1-(2-chlorophenyl)methanesulfonamide” is unique due to the specific positioning of the chloro and methyl groups on the aromatic rings, which can influence its chemical reactivity and biological activity. The presence of these substituents may enhance its binding affinity to certain molecular targets or alter its pharmacokinetic properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
